molecular formula C18H19Br2NO2 B15043046 N-(4-butylphenyl)-2-(2,4-dibromophenoxy)acetamide

N-(4-butylphenyl)-2-(2,4-dibromophenoxy)acetamide

Cat. No.: B15043046
M. Wt: 441.2 g/mol
InChI Key: DQAGBSXDQNVUTC-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-(2,4-dibromophenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound features a phenyl group substituted with a butyl chain and a dibromophenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-(2,4-dibromophenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-butylaniline and 2,4-dibromophenol.

    Formation of Intermediate: The 2,4-dibromophenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2,4-dibromophenoxy)acetyl chloride.

    Final Product Formation: The intermediate is then reacted with 4-butylaniline in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-(2,4-dibromophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups within the molecule.

    Substitution: The bromine atoms in the dibromophenoxy group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized acetamides.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its biological activity, including potential antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-(2,4-dibromophenoxy)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved would be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-butylphenyl)-2-(2,4-dichlorophenoxy)acetamide: Similar structure but with chlorine atoms instead of bromine.

    N-(4-butylphenyl)-2-(2,4-difluorophenoxy)acetamide: Fluorine atoms replace the bromine atoms.

    N-(4-butylphenyl)-2-(2,4-dimethylphenoxy)acetamide: Methyl groups instead of bromine atoms.

Uniqueness

N-(4-butylphenyl)-2-(2,4-dibromophenoxy)acetamide is unique due to the presence of bromine atoms, which can influence its reactivity, biological activity, and physical properties compared to its chloro, fluoro, or methyl analogs.

Properties

Molecular Formula

C18H19Br2NO2

Molecular Weight

441.2 g/mol

IUPAC Name

N-(4-butylphenyl)-2-(2,4-dibromophenoxy)acetamide

InChI

InChI=1S/C18H19Br2NO2/c1-2-3-4-13-5-8-15(9-6-13)21-18(22)12-23-17-10-7-14(19)11-16(17)20/h5-11H,2-4,12H2,1H3,(H,21,22)

InChI Key

DQAGBSXDQNVUTC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)Br

Origin of Product

United States

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